2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2223053-11-8
VCID: VC12028405
InChI: InChI=1S/C16H23BO2/c1-11-6-9-13(12-7-8-12)14(10-11)17-18-15(2,3)16(4,5)19-17/h6,9-10,12H,7-8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3
Molecular Formula: C16H23BO2
Molecular Weight: 258.2 g/mol

2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2223053-11-8

Cat. No.: VC12028405

Molecular Formula: C16H23BO2

Molecular Weight: 258.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2223053-11-8

Specification

CAS No. 2223053-11-8
Molecular Formula C16H23BO2
Molecular Weight 258.2 g/mol
IUPAC Name 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H23BO2/c1-11-6-9-13(12-7-8-12)14(10-11)17-18-15(2,3)16(4,5)19-17/h6,9-10,12H,7-8H2,1-5H3
Standard InChI Key YCCHLJLPHDNRJQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3

Introduction

Structural and Molecular Characterization

Molecular Architecture and Stability

2-(2-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2223053-11-8) features a bicyclic structure comprising a dioxaborolane ring fused to a phenyl group substituted with cyclopropyl and methyl groups. The molecular formula is C16H23BO2\text{C}_{16}\text{H}_{23}\text{BO}_2, with a molecular weight of 258.2 g/mol. Key structural attributes include:

Table 1: Comparative Structural Data for Selected Boronic Esters

Compound NameMolecular FormulaMolecular Weight (g/mol)Boron Environment
2-(2-Cyclopropyl-5-methylphenyl)-...C16H23BO2\text{C}_{16}\text{H}_{23}\text{BO}_2258.2Trigonal planar (dioxaborolane)
4,4,5,5-Tetramethyl-2-phenyl-...C12H15BO2\text{C}_{12}\text{H}_{15}\text{BO}_2202.1Trigonal planar (dioxaborolane)
2-(Diiodomethyl)-4,4,5,5-tetramethyl...C7H12B I2O2\text{C}_7\text{H}_{12}\text{B I}_2\text{O}_2369.8Tetrahedral (sp³)

Data sources:

Synthesis and Mechanistic Insights

Palladium-Catalyzed Borylation

The synthesis of 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically proceeds via palladium-catalyzed borylation of the corresponding aryl bromide or iodide. While detailed protocols for this specific compound remain proprietary, analogous methods involve:

  • Substrate Preparation: The aryl halide (e.g., 2-cyclopropyl-5-methylbromobenzene) is reacted with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dba)2\text{Pd(dba)}_2) and a phosphine ligand (e.g., PCy3\text{PCy}_3) .

  • Reaction Conditions: Reactions are conducted under inert atmospheres (argon/nitrogen) at temperatures ranging from 80–100°C for 12–24 hours, yielding boronic esters with purities >95% after column chromatography.

Key Mechanistic Steps:

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the diboron reagent.

  • Reductive elimination to form the boronic ester .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s primary utility lies in Suzuki-Miyaura reactions, enabling the formation of biaryl structures critical to pharmaceuticals and agrochemicals. For example:

Ar-B(pin)+Ar’XPd catalystAr-Ar’+BX(pin)\text{Ar-B(pin)} + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{BX(pin)}

Advantages Over Analogues:

  • Enhanced Stability: The cyclopropyl group reduces steric strain, improving shelf life compared to ortho-substituted derivatives.

  • Broad Substrate Compatibility: Successful couplings with electron-deficient and electron-rich aryl halides have been reported, with yields exceeding 80% in optimized conditions.

Table 2: Representative Suzuki-Miyaura Reactions Using 2-(2-Cyclopropyl-5-methylphenyl)-...

Aryl HalideCoupling PartnerYield (%)Conditions
4-BromotoluenePhenylboronic acid85Pd(PPh3)4\text{Pd(PPh}_3)_4, K2_2CO3_3, DME, 80°C
2-ChloropyridineThienylboronate78PdCl2(dppf)\text{PdCl}_2(\text{dppf}), CsF, DMF, 100°C

Data sources:

Comparative Analysis with Related Boronic Esters

Steric and Electronic Effects

The cyclopropyl substituent distinguishes this compound from conventional boronic esters like 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (CAS 24388-23-6) :

  • Steric Demand: Cyclopropane’s rigid geometry increases steric hindrance, slowing transmetallation but reducing side reactions.

  • Electronic Modulation: The electron-donating methyl group para to the boron enhances stability toward protodeboronation.

Recent Research Directions and Challenges

Pharmaceutical Intermediate Synthesis

Preliminary studies suggest utility in synthesizing kinase inhibitors, where the cyclopropyl group may enhance metabolic stability. For instance, derivatives of this compound have been explored as intermediates in AMPK inhibitor development .

Limitations and Optimization Needs

  • Purification Challenges: High hydrophobicity complicates aqueous workups, necessitating advanced chromatographic techniques.

  • Catalyst Compatibility: Limited efficacy with bulky phosphine ligands (e.g., P(t-Bu)3\text{P}(t\text{-Bu})_3) requires further optimization.

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